7-Ethoxycoumarin-d5

LC-MS quantification Stable isotope dilution CYP450 activity assays

7-Ethoxycoumarin-d5 is the definitive stable isotope-labeled internal standard for CYP450 O-deethylation assays. With five deuterium atoms on the ethoxy group, it provides a +5 Da mass shift that perfectly resolves analyte and IS signals in LC-MS without altering retention time or ionization efficiency. Supplied at ≥98% chemical purity and ≥98 atom% D isotopic enrichment, it guarantees ≤2% unlabeled background—critical for quantitative accuracy. The pronounced kinetic isotope effect (KIE ≈14 for CYP1A1) also makes it a unique probe for CYP active-site architecture studies. Choose it over unlabeled 7-ethoxycoumarin or structurally dissimilar alternatives to track sample-to-sample variability and matrix effects precisely.

Molecular Formula C11H10O3
Molecular Weight 195.23 g/mol
CAS No. 1189956-39-5
Cat. No. B602617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Ethoxycoumarin-d5
CAS1189956-39-5
Synonyms7-(Ethoxy-d5)-1-benzopyran-2-one;  Ethylumbelliferone-d5
Molecular FormulaC11H10O3
Molecular Weight195.23 g/mol
Structural Identifiers
InChIInChI=1S/C11H10O3/c1-2-13-9-5-3-8-4-6-11(12)14-10(8)7-9/h3-7H,2H2,1H3/i1D3,2D2
InChIKeyLIFAQMGORKPVDH-ZBJDZAJPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 0.05 g / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Ethoxycoumarin-d5 (CAS 1189956-39-5): A Deuterated CYP450 Probe Substrate for LC-MS Quantification


7-Ethoxycoumarin-d5 (CAS 1189956-39-5) is a pentadeuterated analog of 7-ethoxycoumarin, wherein the five hydrogen atoms of the ethoxy group are replaced with deuterium [1]. The unlabeled parent compound, 7-ethoxycoumarin (CAS 31005-02-4), is a well-established fluorogenic substrate for cytochrome P450 (CYP) enzymes and undergoes O-deethylation to yield the highly fluorescent product 7-hydroxycoumarin [2]. 7-Ethoxycoumarin-d5 retains the same CYP substrate recognition profile as its non-deuterated counterpart while providing a distinct mass shift (+5 Da) that enables its primary application as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-mass spectrometry (LC-MS) assays . The compound is supplied with a chemical purity ≥98% and isotopic enrichment of 98–99 atom% D, ensuring minimal interference from unlabeled species in quantitative workflows .

Why Unlabeled 7-Ethoxycoumarin Cannot Substitute for 7-Ethoxycoumarin-d5 in LC-MS Quantification


In LC-MS quantitative workflows, the unlabeled 7-ethoxycoumarin (CAS 31005-02-4) cannot functionally replace 7-ethoxycoumarin-d5 as an internal standard due to identical mass-to-charge ratios and chromatographic retention times that preclude independent MS signal resolution . Alternative internal standards such as 7-methoxycoumarin or 4-methylumbelliferone differ structurally, resulting in differential ionization efficiencies and retention behavior that fail to track analyte-specific matrix effects and sample-to-sample variability [1]. For metabolic studies involving CYP enzyme kinetics, the pentadeuterated substrate exhibits a measurable kinetic deuterium isotope effect on the O-deethylation reaction—an intrinsic isotope effect of approximately 14 for CYP1A1/P-448-catalyzed oxidation—meaning that unlabeled and deuterated substrates are not kinetically interchangeable in enzyme activity assays where absolute reaction rates must be accurately determined [2].

Quantitative Differentiation of 7-Ethoxycoumarin-d5 Against In-Class Analogs and Non-Deuterated Substrates


Mass Shift (+5 Da) Enables MS Differentiation from Unlabeled 7-Ethoxycoumarin

7-Ethoxycoumarin-d5 possesses a molecular mass of 195.23 g/mol (exact mass 195.094), which is exactly 5.03 Da greater than unlabeled 7-ethoxycoumarin (190.19 g/mol, exact mass 190.063) [1]. This mass differential, arising from the replacement of five hydrogen atoms with deuterium on the ethoxy group, enables baseline MS resolution between the analyte and internal standard without altering chromatographic retention or ionization efficiency relative to the native compound . This specific mass shift is engineered for the O-deethylation metabolite pathway; alternative isotopologues with different labeling positions or degrees of deuteration would produce different mass shifts and may exhibit altered metabolic stability due to variable isotope effect magnitudes [2].

LC-MS quantification Stable isotope dilution CYP450 activity assays

Kinetic Deuterium Isotope Effect of ~14 in CYP1A1/P-448-Catalyzed O-Deethylation

Substitution of deuterium for hydrogen on the α-carbon of 7-ethoxycoumarin-d5 produces an intrinsic kinetic isotope effect (KIE) of approximately 14 during CYP1A1/P-448-catalyzed O-deethylation, reflecting a ~14-fold slower C-H(D) bond cleavage rate for the deuterated substrate relative to the unlabeled compound [1]. This substantial KIE does not alter overall catalytic turnover rates, indicating that C-H bond cleavage is not rate-limiting under these conditions [1]. Notably, the slowed O-deethylation of the deuterated substrate results in metabolic switching: the enzyme redirects oxidation to the aromatic ring, producing 6-hydroxy-7-ethoxycoumarin as a secondary metabolite not observed with the unlabeled substrate [1]. In contrast, other CYP isoforms exhibit primary deuterium isotope effects ranging from 2 to 6, demonstrating isoform-dependent variability in the magnitude of the kinetic difference between labeled and unlabeled substrates [2].

CYP450 kinetics Deuterium isotope effect Metabolic switching

Isotopic Purity of 98–99 atom% D Enables Low-Background Quantification

Commercially available 7-ethoxycoumarin-d5 is supplied with a minimum isotopic enrichment of 98 atom% D (Fisher Scientific/CDN) or 98% 98%atom%D (Bidepharm), and chemical purity ≥98% . This specification means that residual unlabeled 7-ethoxycoumarin constitutes ≤2% of the material, contributing ≤2% background signal at the analyte's m/z channel when used as an internal standard at equimolar concentrations . In contrast, non-deuterated internal standards such as 7-methoxycoumarin (used in ethoxycoumarin clearance studies) exhibit 100% spectral overlap with their own detection channel, offering no mass-based background separation [1]. Lower-enrichment deuterated products (<95 atom% D) or those lacking documented batch-specific isotopic purity certification introduce higher and less predictable cross-contribution errors in quantitative assays [2].

Isotopic enrichment Analytical validation Internal standard purity

Analytical Precision Achieved with 7-Ethoxycoumarin as Internal Standard: CV <10%

While direct validation data for 7-ethoxycoumarin-d5 in published LC-MS methods is not available in the retrieved sources, the unlabeled 7-ethoxycoumarin has been rigorously validated as an internal standard in HPLC-UV assays. In a validated method for pinosylvin quantification in rat serum and liver microsomes using 7-ethoxycoumarin as internal standard, the assay achieved a coefficient of variation (CV) of <10% for precision across the calibration range of 0.5 to 100 μg/mL, with mean extraction efficiency >99% and a limit of quantitation (LOQ) of 0.5 μg/mL [1]. The deuterated analog 7-ethoxycoumarin-d5 is expected to perform with comparable or improved precision in LC-MS due to its matched chromatographic and ionization behavior combined with MS-based signal deconvolution, which eliminates the potential for co-elution interference that can affect UV-based detection [2].

Method validation HPLC-UV Precision and accuracy

CYP Isoform Selectivity: Differential Km and Vmax Values Across Human CYP Enzymes

Kinetic characterization of 7-ethoxycoumarin O-deethylation across 14 recombinant human CYP isoforms reveals substantial isoform-dependent differences in catalytic efficiency. CYP1A1 exhibits the highest Vmax/Km ratio, followed by CYP1A2, 2E1, 2A6, and 2B6 [1]. Among hepatic CYP isoforms (excluding extrahepatic CYP1A1), CYP1A2 and CYP2E1 are the major contributors to 7-ethoxycoumarin metabolism, with their relative contributions dependent on interindividual expression levels in human liver microsomes [1][2]. Km values for O-deethylation were lowest for CYP1A1, followed by CYP1B1, CYP1A2, CYP2A6, CYP2E1, and CYP2C9 [1]. 7-Ethoxycoumarin-d5 retains this isoform recognition profile, enabling its use as a probe substrate for specific CYP activities—a functional distinction from alternative coumarin probes such as 7-ethoxy-4-trifluoromethylcoumarin (7-EFC), which shows a different Km rank order (CYP1A2 < CYP2B6 ≈ CYP1A1 < CYP2C19) [3].

CYP1A2 CYP2E1 CYP2B6 Enzyme kinetics Recombinant CYP

Optimal Research and Industrial Use Cases for 7-Ethoxycoumarin-d5 Based on Verified Differentiation


Stable Isotope Dilution LC-MS/MS Quantification of CYP450 Activity

7-Ethoxycoumarin-d5 is optimally deployed as a stable isotope-labeled internal standard for the LC-MS quantification of 7-ethoxycoumarin and its O-deethylated metabolite 7-hydroxycoumarin in CYP450 activity assays. The +5 Da mass shift provides unambiguous MS resolution between the internal standard and the unlabeled analyte without altering chromatographic retention or ionization efficiency [3]. This application is supported by the compound's specified isotopic enrichment of ≥98 atom% D, which ensures minimal background contribution (≤2%) to the analyte signal channel .

Mechanistic Studies of CYP Active-Site Architecture Using Kinetic Isotope Effects

The intrinsic kinetic isotope effect of approximately 14 for CYP1A1/P-448-catalyzed O-deethylation makes 7-ethoxycoumarin-d5 a valuable probe for investigating CYP active-site architecture and the rate-limiting steps of the catalytic cycle [3]. The metabolic switching observed with the deuterated substrate—where O-deethylation is suppressed and aromatic ring hydroxylation (yielding 6-hydroxy-7-ethoxycoumarin) emerges as a competing pathway—provides a unique experimental window into enzyme-substrate orientation dynamics and the commitment to catalysis [3].

Metabolic Competence Assessment of Hepatocyte Preparations and In Vitro Systems

7-Ethoxycoumarin (the unlabeled parent) is a recommended marker of metabolic competence for in vitro systems including microsomes, isolated hepatocytes, and precision-cut liver slices [3]. When paired with 7-ethoxycoumarin-d5 as the deuterated internal standard, researchers can conduct quantitative comparisons of CYP activity across different hepatocyte lots, species, or experimental conditions using stable isotope dilution LC-MS. This application leverages the well-characterized in vivo clearance kinetics of ethoxycoumarin, with a Vmax of 495 nmol/min/SRW and unbound Km of 3.6 μM, enabling robust in vitro-in vivo extrapolation (IVIVE) [3].

Isoform-Specific CYP Phenotyping: CYP1A2 and CYP2E1 Activity Assessment

Based on kinetic parameters from recombinant human CYP enzymes, 7-ethoxycoumarin-d5 (and its unlabeled counterpart) serves as a probe substrate with predominant selectivity for CYP1A2 and CYP2E1 among hepatic isoforms [3]. This isoform selectivity profile, defined by a Vmax/Km rank order of CYP1A2 > 2E1 > 2A6 > 2B6 (excluding extrahepatic CYP1A1), enables targeted phenotyping of these specific CYP activities in human liver microsomes and hepatocyte preparations [3]. Researchers requiring a CYP2B6-selective probe should instead select 7-ethoxy-4-trifluoromethylcoumarin (7-EFC), which exhibits a distinct Km rank order with CYP2B6 ≈ CYP1A1 < CYP2C19 .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Ethoxycoumarin-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.